molecular formula C34H35NO13 B1247957 Kigamicin A

Kigamicin A

Cat. No. B1247957
M. Wt: 665.6 g/mol
InChI Key: SERZVTAEVZZGKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kigamicin A is a natural product found in Amycolatopsis with data available.

Scientific Research Applications

Antitumor Properties

Kigamicin A, along with its derivatives like Kigamicin D, has shown promising results in the field of anticancer research. Studies have demonstrated that Kigamicin D, a compound closely related to this compound, exhibits strong antitumor effects in human tumor xenograft models, particularly in pancreatic tumors. This compound selectively shows cytotoxicity against cancer cells under nutrient-starved conditions, while having minimal impact on normal cells. It also inhibits tumor cell-induced angiogenesis, which is crucial for tumor growth and spread (Masuda et al., 2006). Another study identified that kigamicins, including this compound, have unique structural properties, such as a fused octacyclic ring system, which contributes to their antitumor activity (Kunimoto et al., 2003).

Synthetic Studies

Researchers have conducted synthetic studies on Kigamicins to understand their structure and potential applications better. For instance, a synthesis of the natural product skeleton of Kigamicins from chiral pool materials has been accomplished, highlighting their complex polycyclic aromatic structure and the presence of up to four sugar residues (Ma & Ready, 2019). Such studies are crucial for developing new drugs and understanding the mechanism of action of these compounds.

Induction of Necrosis in Cancer Cells

This compound and its derivatives have been found to induce necrosis in cancer cells, particularly under nutrient-starved conditions. For example, Kigamicin D induces necrosis in myeloma cells, even at very low concentrations, and does not affect normal lymphocytes. This specificity makes it a potential therapeutic agent for multiple myeloma (Nakamura et al., 2008).

Identification of "Antiausterity" Pharmacophore

Kigamicins are known for their "antiausterity" effects, which refer to their ability to target cancer cells' tolerance to nutrient starvation. A study using synthetic tetrahydroxanthones, a key structural component of Kigamicins, demonstrated selective killing of pancreatic cancer cells under conditions of nutrient deprivation, providing insights into the antiausterity pharmacophore of Kigamicins (Turner et al., 2011).

Augmentation of Cellular Immunity

Kigamicin D, a compound related to this compound, has been observed to augment cellular immunity without showing immunosuppressive activity. This suggests potential applications of Kigamicins in enhancing specific immune responses, which could be significant in cancer therapy (Masuda et al., 2006).

properties

Molecular Formula

C34H35NO13

Molecular Weight

665.6 g/mol

IUPAC Name

2,6,9,30-tetrahydroxy-8-(5-hydroxy-6-methyloxan-2-yl)oxy-23-methyl-11,14,16,24-tetraoxa-27-azaoctacyclo[15.14.1.03,12.05,10.013,32.019,31.021,29.023,27]dotriaconta-1(32),2,5(10),12,19,21(29),30-heptaene-4,28-dione

InChI

InChI=1S/C34H35NO13/c1-12-15(36)3-4-19(46-12)47-18-9-16(37)22-28(40)25-29(41)24-20-13(7-14-10-34(2)35(5-6-45-34)33(42)21(14)27(20)39)8-17-23(24)31(44-11-43-17)32(25)48-30(22)26(18)38/h7,12,15-19,26,36-39,41H,3-6,8-11H2,1-2H3

InChI Key

SERZVTAEVZZGKX-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCC(O1)OC2CC(C3=C(C2O)OC4=C5C6=C(C7=C(C8=C(CC9(N(C8=O)CCO9)C)C=C7CC6OCO5)O)C(=C4C3=O)O)O)O

synonyms

kigamicin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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